molecular formula C9H11ClN4O2 B14121570 4-Azido-L-phenylalanine HCl

4-Azido-L-phenylalanine HCl

Katalognummer: B14121570
Molekulargewicht: 242.66 g/mol
InChI-Schlüssel: VXCXRGSRHCHMBK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

4-Azido-L-phenylalanine HCl (4-AzF) is a non-canonical amino acid (nsAA) widely used in chemical biology and protein engineering due to its bioorthogonal azide functional group. Structurally, it consists of an L-phenylalanine backbone with an azide (-N₃) substituent at the para position of the aromatic ring (Figure 1) . This modification enables site-specific incorporation into proteins via genetic code expansion, leveraging orthogonal tRNA/synthetase pairs in organisms like E. coli . Once incorporated, the azide group participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), facilitating applications such as protein labeling, fluorescent tagging, and therapeutic conjugations .

Eigenschaften

IUPAC Name

2-amino-3-(4-azidophenyl)propanoic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4O2.ClH/c10-8(9(14)15)5-6-1-3-7(4-2-6)12-13-11;/h1-4,8H,5,10H2,(H,14,15);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXCXRGSRHCHMBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)O)N)N=[N+]=[N-].Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Iodination of L-Phenylalanine

The synthesis begins with the regioselective iodination of L-phenylalanine to yield 4-iodo-L-phenylalanine (1 ). This step employs a mixture of sulfuric acid (H$$2$$SO$$4$$) and acetic acid (AcOH) under reflux, with iodine (I$$2$$) and periodic acid (H$$5$$IO$$_6$$) as oxidizing agents. Critical parameters include:

  • Reaction Conditions :
    • Temperature: 80–90°C
    • Duration: 4–6 hours
    • Yield: 70–85% (10–50 g scale)

Anhydrous conditions are essential to prevent side reactions, with older batches of H$$2$$SO$$4$$ or AcOH leading to incomplete iodination. Stalled reactions are resuscitated by adding NaIO$$4$$ and fresh H$$2$$SO$$_4$$. The product is purified via crystallization from 50% ethanol/water, achieving >95% purity by $$^1$$H NMR, though minor contamination with 3,4-diiodo-L-phenylalanine (~5%) is observed.

N-Boc Protection

To prevent arylation during subsequent steps, the α-amino group of 1 is protected as a tert-butoxycarbonyl (Boc) derivative (2 ) using di-tert-butyl dicarbonate (Boc$$_2$$O) in the presence of a base.

  • Reagents :
    • Boc$$_2$$O (1.2 equiv)
    • Triethylamine (TEA) or NaOH as base
    • Solvent: Tetrahydrofuran (THF)/water (3:1)
  • Yield : >90% after aqueous workup

Ullman-Type Azidation

The key step involves copper-catalyzed azidation of 2 to form the aryl azide (3 ). Initial protocols using L-proline as a ligand for Cu(I) proved inconsistent. Optimized conditions employ:

  • Catalyst System :
    • CuI (10 mol%)
    • N,N′-Dimethylethylenediamine (DMEDA, 20 mol%)
    • Sodium ascorbate (reducing agent)
  • Reagents :
    • NaN$$_3$$ (3 equiv) in ethanol/water (4:1)
  • Reaction Time : 24 hours at room temperature
  • Yield : 65–75%

Differential scanning calorimetry (DSC) confirmed that the reaction mixture exhibits no significant exothermic activity below 100°C, mitigating explosion risks during this step.

Deprotection and Isolation

Boc removal is achieved with hydrochloric acid (HCl) in dioxane, yielding 4-AzP·HCl (4 ). Crystallization from ethanol/water affords the final product in >95% purity.

Biosynthetic Approaches via Genetic Code Expansion

Metabolic Engineering in E. coli

Recent advances utilize engineered Escherichia coli strains equipped with orthogonal tRNA/synthetase pairs to incorporate 4-AzP·HCl directly into proteins during translation. Key components include:

  • Supplementation : 4-AzP·HCl (5–10 mM) in growth media
  • Yield : 0.9–1.7 mg/mL of modified superfolder GFP in cell-free systems

Cell-Free Protein Synthesis (CFPS)

CFPS bypasses cellular toxicity concerns by combining lysates from engineered E. coli with exogenous 4-AzP·HCl and orthogonal translation machinery. This method achieves:

  • Incorporation Efficiency : >90% at amber codon sites
  • Applications : Site-specific PEGylation and fluorescent labeling

Analytical Characterization

Spectroscopic Data

  • IR : $$ \nu(\text{N}_3) $$ = 2100 cm$$^{-1}$$
  • $$^1$$H NMR (D$$2$$O): δ 7.35 (d, 2H, ArH), 7.00 (d, 2H, ArH), 4.20 (m, 1H, α-CH), 3.15 (dd, 1H, β-CH$$2$$), 3.00 (dd, 1H, β-CH$$_2$$)

Purity Assessment

  • HPLC-MS : >95% purity (C$$9$$H$${10}$$N$$4$$O$$2$$·HCl, MW 242.66)
  • Elemental Analysis : C 44.55%, H 4.57%, N 23.09% (calculated)

Wirkmechanismus

The primary mechanism of action of 4-Azido-L-phenylalanine hydrochloride involves its azide group, which can undergo click chemistry reactions to form stable triazole linkages. This allows for the site-specific modification of proteins and other biomolecules, facilitating the study of molecular interactions and the development of new materials .

Vergleich Mit ähnlichen Verbindungen

Functional Group Reactivity

  • 4-AzF : Azide enables rapid click chemistry (CuAAC/SPAAC), ideal for in vivo protein tagging .
  • 4-Iodo-L-Phe : Iodo group supports palladium-catalyzed cross-couplings (e.g., Suzuki reactions) for site-specific modifications .
  • AePhe : Ethoxy-azide linker reduces steric hindrance, improving compatibility with bulky alkyne reagents .

Research Findings and Data

Table 2: Physical and Analytical Data

Compound Solubility Storage Conditions Purity (HPLC) Molecular Weight CAS Number
4-Azido-L-phenylalanine HCl Water, DMSO, DMF -20°C, desiccated ≥95–99% 242.66 g/mol 33173-53-4
4-Iodo-L-phenylalanine 50% aqueous EtOH Room temperature 95–99% 313.96 g/mol 34670-43-4
AePhe THF, H₂O -20°C ≥95% 263.71 g/mol N/A

Stability Notes

  • 4-AzF decomposes at 265–270°C, requiring cold storage to prevent degradation .
  • 4-Iodo-L-Phe is bench-stable but light-sensitive due to the iodine moiety .

Q & A

Q. What is the optimized synthesis protocol for 4-azido-L-phenylalanine HCl, and how can its purity be verified?

A chromatography-free synthesis starting from L-phenylalanine involves sequential iodination, Boc-protection, Cu(I)-catalyzed azidation, and acid hydrolysis. Key steps include using NaIO3/I2 for iodination and NaN3/CuI for azidation . Purity (>99%) is confirmed via 1H^1H QNMR and HRMS, while optical rotation ([α]D22^{22}_D −10.2° in 80% ethanol) and decomposition melting point (186–191°C) validate structural integrity .

Q. Which spectroscopic methods are critical for characterizing 4-azido-L-phenylalanine HCl?

Essential techniques include:

  • 1H^1H and 13C^{13}C NMR : Assigns aromatic protons (δ 7.09–7.29 ppm) and carbons (δ 119–138 ppm) .
  • IR spectroscopy : Detects the azide stretch at 2112 cm1^{-1} .
  • HRMS : Confirms molecular ion peaks (e.g., [M+H]+^+ m/z 207.0876) .
  • Optical rotation : Distinguishes enantiomeric purity (e.g., [α]D22^{22}_D +88.8° for derivatives) .

Q. What are the primary research applications of 4-azido-L-phenylalanine HCl?

It serves as a bioorthogonal probe for Cu-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted reactions (SPAAC) to label proteins, enabling tracking of localization, folding, and interactions in live cells .

Q. How should 4-azido-L-phenylalanine HCl be stored to maintain stability?

Store at −20°C in airtight, light-protected containers. Solutions in DMSO or water are stable for 1 month at −20°C or 6 months at −80°C. Avoid mechanical shock due to explosive decomposition risks .

Advanced Research Questions

Q. How can researchers mitigate explosion hazards during handling?

Despite stable synthesis conditions (Ullman-like azidation step), the isolated compound is shock-sensitive. Use explosion-proof equipment, minimize mechanical agitation, and avoid drying to a solid state. Conduct small-scale reactions and prioritize in situ derivatization .

Q. What strategies resolve contradictory data on reaction yields across synthetic routes?

Yields vary by intermediates: 67–74% for final hydrolysis vs. 87–91% for methyl ester precursors . Optimize solvent polarity (e.g., 1,4-dioxane for hydrolysis) and monitor Boc-protection efficiency via 1H^1H NMR to reduce side reactions .

Q. How can researchers improve incorporation efficiency of 4-azido-L-phenylalanine HCl into eukaryotic proteins?

Use amber codon suppression with orthogonal tRNA/synthetase pairs. Supplement media with 0.5–1 mM azido-amino acid and validate incorporation via click chemistry with fluorescent probes (e.g., Cy3.5-alkyne) and SDS-PAGE .

Q. What analytical approaches address discrepancies in optical rotation data between derivatives?

Compare Mosher amide derivatives (e.g., 1H^1H NMR shifts of L/D-menthol esters) to resolve enantiomeric excess. For example, 4-azido-L-phenylalanine-D-menthyl ester shows [α]D22^{22}_D +88.8° vs. −37.7° for the L-menthol counterpart .

Q. How does the azide group’s vibrational spectroscopy inform protein environmental studies?

The azide stretch (2112 cm1^{-1}) in FTIR or Raman spectra shifts with local dielectric changes, reporting on protein conformational dynamics or membrane interactions .

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